molecular formula C24H28N2O5 B1524451 ent-Benazepril CAS No. 98626-50-7

ent-Benazepril

Cat. No.: B1524451
CAS No.: 98626-50-7
M. Wt: 424.5 g/mol
InChI Key: XPCFTKFZXHTYIP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Biological Activity

Ent-Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is primarily utilized in the management of hypertension and heart failure. Its biological activity is characterized by several mechanisms and therapeutic effects, which have been the subject of extensive research. This article explores the biological activities of this compound, including its pharmacological effects, case studies highlighting its clinical implications, and relevant research findings.

This compound functions by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that raises blood pressure; thus, its inhibition leads to vasodilation and a reduction in blood pressure. The pharmacodynamics of this compound can be summarized as follows:

  • Inhibition of Angiotensin II Formation : Reduces vasoconstriction.
  • Decreased Aldosterone Secretion : Lowers sodium and water retention.
  • Improved Cardiac Output : Enhances heart function in patients with heart failure.

Pharmacological Effects

The pharmacological effects of this compound extend beyond blood pressure regulation. Research indicates potential benefits in various conditions:

  • Cardiovascular Protection : Studies demonstrate that this compound improves cardiac function in animal models of heart failure by preventing myocardial remodeling after ischemic events.
  • Renal Protection : A three-year trial showed that this compound significantly slows the progression of renal insufficiency in patients with various renal diseases, reducing the risk of reaching critical endpoints such as dialysis .
  • Neuroprotective Effects : Emerging studies suggest potential neuroprotective properties, particularly in cognitive decline associated with Alzheimer's disease.

Case Report: Benazepril-Induced Agranulocytosis

A notable case report documented a male patient who developed drug-induced agranulocytosis after starting treatment with benazepril. Upon discontinuation of the drug, the patient experienced a complete recovery of white blood cell counts. This case underscores the importance of monitoring for rare but serious side effects associated with ACE inhibitors like benazepril .

Clinical Trial Insights

A clinical trial involving 583 patients with renal insufficiency revealed that those treated with benazepril had a 53% reduction in the risk of reaching critical renal endpoints compared to placebo . This emphasizes the compound's role in renal protection across various underlying conditions.

Table 1: Summary of Key Research Findings on this compound

Study FocusFindingsReference
Hypertension ManagementSignificant reduction in blood pressure over 12 weeks
Renal Insufficiency53% reduction in progression to dialysis; effective across multiple renal disorders
AgranulocytosisRare side effect; complete recovery upon drug discontinuation
Neuroprotective PotentialPreliminary evidence suggesting cognitive improvement in Alzheimer's patients

Properties

CAS No.

98626-50-7

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid

InChI

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)

InChI Key

XPCFTKFZXHTYIP-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Key on ui other cas no.

131064-75-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-benzyloxycarbonylmethyl-3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (isomer A of example 3; 1.2 g) in ethanol (125 ml) was hydrogenated at room temperature and atmospheric pressure, using 10% palladium on charcoal (0.5 g) as catalyst. After uptake of hydrogen had ceased, the catalyst was filtered off, and the solvent removed under reduced pressure to give a solid. This material was triturated with ether (8 ml) to give 1-carboxymethyl-3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one melting at 126°-129°, and being the lower melting racemic isomer A.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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